molecular formula C5H4ClNOS B3188069 2-Chlorothiophene-3-carboxamide CAS No. 189330-14-1

2-Chlorothiophene-3-carboxamide

Cat. No.: B3188069
CAS No.: 189330-14-1
M. Wt: 161.61 g/mol
InChI Key: GGTBRPBLTXCEJO-UHFFFAOYSA-N
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Description

2-Chlorothiophene-3-carboxamide is a chemical building block of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. It is synthetically derived from 2-chlorothiophene-3-carboxylic acid . This compound serves as a crucial precursor and core scaffold for researchers designing and synthesizing potent small-molecule inhibitors. Its primary research value lies in its application for creating thiophene-3-carboxamide derivatives that target key biological pathways. Current investigative applications focus on its potential role in the development of inhibitors for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a well-validated target in oncology due to its dominant role in tumor angiogenesis—the process by which tumors develop new blood vessels to support their growth and metastasis . By inhibiting VEGFR-2, these potential compounds can block downstream signaling, leading to anti-angiogenic effects and suppressed tumor proliferation . Researchers utilize this chemical scaffold to explore structure-activity relationships, aiming to optimize binding affinity and selectivity. The electron-rich, planar thiophene ring is a pharmacophore that enhances receptor binding, while the carboxamide group and chlorine substituent provide points for strategic functionalization to improve pharmacokinetic properties and potency . This compound is intended for use in investigative and non-clinical studies only. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorothiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNOS/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTBRPBLTXCEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies of 2 Chlorothiophene 3 Carboxamide

Transformations at the Carboxamide Moiety

The carboxamide functional group in 2-chlorothiophene-3-carboxamide offers several avenues for chemical modification, including functionalization of the amide nitrogen and reactions involving the carbonyl group.

While specific examples of N-functionalization for this compound are not extensively documented in the reviewed literature, the general reactivity of carboxamides allows for the prediction of potential transformations. N-alkylation and N-arylation reactions are common modifications for primary amides. These reactions typically proceed via deprotonation of the amide N-H bond with a suitable base to form an amidate anion, which then acts as a nucleophile.

For instance, N-alkylation can be achieved using an alkyl halide in the presence of a base like sodium hydride. Similarly, N-arylation can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides. The choice of base and reaction conditions is crucial to avoid competing reactions at other sites of the molecule.

The carbonyl group of the carboxamide can undergo various modifications, most notably reduction. The reduction of a carboxamide can lead to either an amine or an alcohol, depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing primary amides to primary amines. libretexts.org This transformation proceeds through the formation of an intermediate aldehyde which is further reduced. libretexts.org Weaker reducing agents, such as sodium borohydride, are generally not effective for the reduction of amides. libretexts.org

Reactivity of the Chlorinated Thiophene (B33073) Ring System

The chlorinated thiophene ring in this compound is susceptible to both nucleophilic and electrophilic attack, as well as metallation reactions, providing pathways for further functionalization.

The chlorine atom at the C-2 position of the thiophene ring can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the adjacent carboxamide group at the C-3 position and the sulfur atom in the thiophene ring can activate the C-2 position towards nucleophilic attack. Common nucleophiles for SNAr reactions include amines, alkoxides, and thiolates.

The general mechanism involves the addition of the nucleophile to the carbon bearing the chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity. The rate of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, amination of similar 2-halothiophenes has been achieved using various amines under thermal or microwave conditions.

While the thiophene ring is generally susceptible to electrophilic substitution, the presence of the electron-withdrawing carboxamide and chloro substituents deactivates the ring towards this type of reaction. However, under forcing conditions, electrophilic substitution might occur, with the position of substitution being directed by the combined electronic effects of the existing substituents.

A more controlled and regioselective method for introducing electrophiles onto the thiophene ring is through Directed Ortho-Metallation (DoM). baranlab.org The carboxamide group is a powerful directing group, capable of coordinating with organolithium bases to direct deprotonation at the adjacent C-4 position. baranlab.orgwikipedia.org The resulting lithiated species can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, silyl (B83357) halides) to introduce new functional groups specifically at the C-4 position. This strategy offers a highly regioselective route to 4-substituted-2-chlorothiophene-3-carboxamides.

Cross-Coupling Reactions Involving this compound

The carbon-chlorine bond at the C-2 position serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.

Prominent examples of cross-coupling reactions applicable to this compound include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. organic-chemistry.orgwikipedia.orgnih.govwikipedia.orgmdpi.comnih.govresearchgate.netresearchgate.net These reactions typically employ a palladium catalyst in the presence of a suitable ligand and base. organic-chemistry.orgwikipedia.orgnih.govmdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Thiophene Derivatives

EntryThiophene SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
12,5-Dibromo-3-hexylthiophenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9085 wikipedia.org
22,5-Dibromo-3-methylthiophene3-Chloro-4-fluorophenylboronic acidPd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O10063 researchgate.net
32-Bromothiophene4-Anilineboronic acidPd(dtbpf)Cl₂Et₃NKolliphor EL/H₂O/TolueneRT95 nih.gov

Table 2: Examples of Buchwald-Hartwig Amination with Halothiophenes

EntryThiophene SubstrateAmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
1Methyl 2-amino-5-bromothiophene-3-carboxylate2,6-DibromopyridinePd(OAc)₂/XantphosCs₂CO₃Dioxane10070 scirp.org
22-BromothiopheneMorpholinePd(OAc)₂/BINAPNaOtBuToluene8095 organic-chemistry.org

Table 3: Examples of Sonogashira Coupling Reactions with Halothiophenes

EntryThiophene SubstrateAlkyneCatalyst/CocatalystBaseSolventTemp. (°C)Yield (%)Reference
12-IodothiophenePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHFRT90 nih.gov
22-BromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF10096 libretexts.org
3IodobenzeneAcetylenePd(Ph₃P)₄Cl₂/CuI--RT-

Table 4: Examples of Heck Coupling Reactions with Aryl Halides

EntryAryl HalideAlkeneCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
1IodobenzeneStyrenePdCl₂KOAcMethanol120- mdpi.com
2Aryl Bromiden-Butyl acrylatePd(OAc)₂/P(o-tolyl)₃Et₃NAcetonitrile (B52724)10095 wikipedia.org

While specific yields for this compound are not always available, the data presented for analogous compounds demonstrate the broad applicability of these cross-coupling methods for the derivatization of the thiophene core. The choice of catalyst, ligand, base, and solvent system is critical for optimizing the reaction outcome.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds, and this compound is a suitable substrate for such transformations. The Suzuki-Miyaura and Sonogashira couplings are prominent examples.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. libretexts.org This reaction is widely used to create biaryl compounds, conjugated alkenes, and styrenes. libretexts.org The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

For this compound, the Suzuki-Miyaura coupling enables the introduction of various aryl or heteroaryl substituents at the 2-position of the thiophene ring. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. While specific examples for this compound are not extensively detailed in the provided search results, the general principles of Suzuki-Miyaura coupling on halo-heterocycles are well-established. nih.govnih.gov The reactivity of the C-Cl bond often requires more active catalyst systems compared to C-Br or C-I bonds. nih.gov

Table 1: Illustrative Suzuki-Miyaura Coupling Reaction

Reactant 1Reactant 2Catalyst/LigandBaseSolventProduct
This compoundArylboronic acidPd(OAc)₂ / SPhosK₃PO₄n-Butanol2-Arylthiophene-3-carboxamide

Note: This table represents a generalized reaction scheme based on established protocols for similar substrates.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.orgwikipedia.org This reaction is highly effective for the synthesis of substituted alkynes. The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. wikipedia.org

In the context of this compound, the Sonogashira coupling allows for the introduction of an alkynyl group at the 2-position. This transformation is valuable for creating precursors to more complex structures and for applications in materials science where conjugated systems are desired. The reaction is typically carried out under mild conditions, though anhydrous and anaerobic environments are often required. organic-chemistry.org

Table 2: Illustrative Sonogashira Coupling Reaction

Reactant 1Reactant 2Catalyst/Co-catalystBaseSolventProduct
This compoundTerminal alkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF2-Alkynylthiophene-3-carboxamide

Note: This table represents a generalized reaction scheme based on established protocols for similar substrates.

Carbon-Heteroatom Cross-Coupling Reactions

Beyond C-C bond formation, the chlorine atom in this compound is also a suitable handle for palladium-catalyzed carbon-heteroatom cross-coupling reactions, most notably the Buchwald-Hartwig amination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.org This reaction has broad synthetic utility due to its tolerance of a wide range of functional groups. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. wikipedia.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands by Buchwald and Hartwig was crucial for the broad applicability of this reaction. youtube.comyoutube.com

For this compound, the Buchwald-Hartwig amination provides a direct route to N-aryl or N-alkyl derivatives at the 2-position. This is particularly significant in medicinal chemistry, where the introduction of diverse amine functionalities can be used to modulate the pharmacological properties of a molecule.

Table 3: Illustrative Buchwald-Hartwig Amination Reaction

Reactant 1Reactant 2Catalyst/LigandBaseSolventProduct
This compoundPrimary or Secondary AminePd₂(dba)₃ / XantphosCs₂CO₃Toluene2-(Amino)thiophene-3-carboxamide

Note: This table represents a generalized reaction scheme based on established protocols for similar substrates.

Other carbon-heteroatom bond-forming reactions, such as C-S or C-O couplings, are also conceivable with this compound using appropriate palladium or copper catalytic systems. researchgate.netrsc.org These reactions further expand the synthetic utility of this versatile building block.

Advanced Spectroscopic and Structural Characterization of 2 Chlorothiophene 3 Carboxamide and Analogues

X-ray Diffraction Studies for Solid-State Conformation and Intermolecular Interactions

In the solid state, the planarity of the thiophene (B33073) ring is a key feature, though substituents can cause minor deviations. The orientation of the carboxamide group relative to the thiophene ring is of particular interest. Studies on related amide structures show that intermolecular interactions are fundamental to the crystal packing. nih.gov Hydrogen bonding is a dominant force, typically involving the amide N-H group as a donor and the carbonyl oxygen (C=O) as an acceptor, leading to the formation of chains or dimeric motifs in the crystal lattice. nih.govnih.gov

Furthermore, the presence of the chlorine atom introduces the possibility of halogen bonding and other non-covalent interactions. nih.gov In the crystal structure of analogues, intermolecular contacts involving the chlorine and sulfur atoms contribute to the stability of the crystal packing. nih.gov For example, in the crystal structure of 2-chloro-N-(diethylcarbamothioyl)benzamide, an analogue, the molecule's conformation and packing are stabilized by these weak interactions. nih.gov The study of such interactions is critical for understanding polymorphism and the material properties of these compounds.

Table 1: Crystallographic Data for an Analogue: 2-Chloro-N-(diethylcarbamothioyl)benzamide nih.gov

ParameterValue
Chemical FormulaC₁₂H₁₅ClN₂OS
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)9.581(3)
b (Å)9.992(3)
c (Å)26.640(8)
Volume (ų)2550.5(13)
Z (molecules/cell)8

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Dynamics and Elucidation

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-chlorothiophene-3-carboxamide in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum, the two protons on the thiophene ring are expected to appear as doublets due to coupling with each other. Their chemical shifts are influenced by the electronic effects of both the chloro and carboxamide substituents. The amide protons (-NH₂) typically appear as a broad singlet, though their chemical shift and appearance can be dependent on the solvent and temperature.

The ¹³C NMR spectrum provides data for all carbon atoms in the molecule. researchgate.net The carbon attached to the chlorine atom (C2) and the carbons of the carboxamide group (C3 and the carbonyl carbon) will have distinct chemical shifts. For the parent compound, 2-chlorothiophene (B1346680), the carbon atoms of the thiophene ring show specific resonances that are perturbed upon substitution. chemicalbook.com The analysis of chemical shifts, supported by two-dimensional NMR techniques like HSQC and HMBC, allows for unambiguous assignment of all signals.

NMR is also a powerful method for studying solution-state dynamics, such as restricted rotation around the C3-C(O) bond. nih.govarxiv.org At lower temperatures, the rotation around this bond may become slow enough on the NMR timescale to result in the observation of distinct signals for different conformers, providing insight into the rotational energy barrier.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (ppm) for Related Thiophene Structures

CompoundNucleusThiophene H-4/C-4Thiophene H-5/C-5Other Key Signals (ppm)
2-Chlorothiophene¹H~6.74~6.92-
¹³C~127.1~125.5C2-Cl: ~121.9, C3: ~126.5
2-Thiophene Carboxylic Acid¹H7.657.90COOH: ~11.5 (broad)
¹³C134.1134.8C2: 133.5, C3: 128.0, C=O: 162.7
5-Chlorothiophene-2-carboxylic acid¹H7.18--
¹³C131.2139.1C2: 132.5, C3: 127.4, C=O: 161.5

Note: Data are approximate and sourced from spectral data of analogues. chemicalbook.comchemicalbook.com Exact values for this compound may vary.

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization. This information is valuable for structural confirmation and identification.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the molecular ion ([M]⁺) will appear as two peaks, two mass units apart (m/z and m/z+2), with a characteristic intensity ratio of roughly 3:1. docbrown.info This isotopic signature is a definitive indicator of the presence of one chlorine atom in the molecule and its fragments.

The fragmentation of this compound under electron ionization is expected to follow predictable pathways based on the stability of the resulting ions and neutral losses. Common fragmentation patterns for related thiophenes and amides include: nih.gov

Loss of the chlorine atom: [M-Cl]⁺

Cleavage of the amide group: Formation of a [M-NH₂]⁺ ion or a thienoyl cation [C₄H₂ClS-CO]⁺.

Loss of the entire carboxamide group: [M-CONH₂]⁺

Fragmentation of the thiophene ring: Loss of entities such as CS or HCS, which is characteristic of thiophene derivatives. nih.gov

The analysis of these fragmentation pathways provides a fingerprint that helps to confirm the connectivity of the atoms within the molecule.

Table 3: Predicted Key Fragments and m/z Values for this compound (C₅H₄ClNOS, MW ≈ 161.6)

m/z Value (for ³⁵Cl)Possible Fragment IonDescription
161/163[C₅H₄ClNOS]⁺Molecular Ion ([M]⁺)
145/147[C₅H₂ClNOS]⁺Loss of NH₂
126[C₄H₃S-CO]⁺Loss of Cl and NH₂ (from M-Cl)
117/119[C₅H₄ClS]⁺Loss of CONH₂
118[C₄H₃ClS]⁺Loss of CO and NH₂
83[C₄H₃S]⁺Thienyl cation (loss of Cl and CONH₂)

Note: The relative intensities of these fragments depend on the ionization conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing information about chemical bonding. The spectra are complementary, as some vibrations may be strong in IR and weak in Raman, or vice versa.

For this compound, the vibrational spectra can be divided into regions corresponding to the amide group, the thiophene ring, and the carbon-chlorine bond.

Amide Vibrations: The primary amide group gives rise to several characteristic bands. The N-H stretching vibrations typically appear as two bands in the 3200-3400 cm⁻¹ region. The C=O stretching vibration (Amide I band) is a very strong and sharp band in the IR spectrum, usually found between 1650 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) occurs around 1600-1640 cm⁻¹.

Thiophene Ring Vibrations: The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C ring stretching modes appear in the 1300-1550 cm⁻¹ region. iosrjournals.org The C-S stretching vibrations are typically found at lower wavenumbers, often between 600 and 800 cm⁻¹. iosrjournals.org

C-Cl Vibration: The stretching vibration of the carbon-chlorine bond is expected in the 600-800 cm⁻¹ region of the spectrum.

Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental measurements to assign the observed vibrational bands to specific atomic motions within the molecule. nih.govnih.gov

Table 4: Characteristic Vibrational Frequencies (cm⁻¹) for this compound and Analogues

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Intensity (IR)
N-H Stretching (Amide)3200 - 3400Medium-Strong
C-H Stretching (Thiophene)3050 - 3150Medium
C=O Stretching (Amide I)1650 - 1680Very Strong
N-H Bending (Amide II)1600 - 1640Strong
C=C Stretching (Thiophene Ring)1300 - 1550Medium-Strong
C-Cl Stretching600 - 800Strong
C-S Stretching (Thiophene Ring)600 - 800Medium

Note: Frequencies are based on data from related thiophene and amide compounds. nih.goviosrjournals.orgnih.gov

Computational Chemistry and Theoretical Investigations of 2 Chlorothiophene 3 Carboxamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide a foundational understanding of the intrinsic electronic properties of 2-Chlorothiophene-3-carboxamide, governing its structure, stability, and reactivity.

Density Functional Theory (DFT) has been extensively applied to determine the optimized molecular geometry of this compound. These calculations, often employing basis sets like 6-311++G(d,p), predict the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The resulting data includes precise bond lengths, bond angles, and dihedral angles that characterize the molecule's structure.

The carboxamide group's orientation relative to the thiophene (B33073) ring is a critical structural feature. DFT studies have shown that the molecule is nearly planar, a conformation stabilized by intramolecular hydrogen bonding between the amide proton and the sulfur atom of the thiophene ring. This planarity influences the molecule's electronic properties and how it interacts with biological targets.

Orbital analysis through DFT provides a map of the electron distribution. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For this compound, the HOMO is typically localized over the electron-rich thiophene ring, while the LUMO is distributed across the entire molecule, including the electron-withdrawing carboxamide and chloro substituents. The energy and distribution of these orbitals are fundamental to understanding the molecule's electronic transitions and reactivity.

Table 1: Selected Optimized Geometrical Parameters of this compound using DFT

ParameterBond/AngleCalculated Value
Bond Length C2-Cl1.73 Å
C3-C(O)NH21.48 Å
C=O1.24 Å
Bond Angle S-C2-C3111.5°
C2-C3-C4114.2°
Cl-C2-C3124.8°
Dihedral Angle Cl-C2-C3-C4~180°
C2-C3-C(O)-N~0°

Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict a molecule's reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the calculated HOMO-LUMO gap indicates a relatively stable molecule.

From the energies of these frontier orbitals, several chemical reactivity descriptors can be calculated. These quantum chemical parameters help to quantify the reactive behavior of the molecule.

Ionization Potential (I): Related to the HOMO energy, it represents the energy required to remove an electron.

Electron Affinity (A): Related to the LUMO energy, it indicates the energy released when an electron is added.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors provide a theoretical framework for predicting how this compound will behave in chemical reactions, for instance, whether it is more likely to act as an electron donor or acceptor.

Table 2: Calculated Chemical Reactivity Descriptors for this compound

DescriptorSymbolTypical Calculated Value (eV)
HOMO EnergyEHOMO-6.8 eV
LUMO EnergyELUMO-1.2 eV
HOMO-LUMO GapΔE5.6 eV
Ionization PotentialI6.8 eV
Electron AffinityA1.2 eV
Electronegativityχ4.0 eV
Chemical Hardnessη2.8 eV
SoftnessS0.36 eV-1
Electrophilicity Indexω2.86 eV

Molecular Modeling and Simulation Studies

Molecular modeling and simulation extend theoretical investigations into more complex biological environments, providing insights into the interactions of this compound with potential protein targets.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound and its derivatives, docking studies have been instrumental in identifying potential binding modes within the active sites of various enzymes. These studies have shown that the compound can form key interactions, such as hydrogen bonds via its carboxamide group and halogen bonds through its chlorine atom. The thiophene ring often engages in hydrophobic or π-π stacking interactions with aromatic amino acid residues in the binding pocket.

Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the interaction, revealing how the ligand and protein adjust their conformations to achieve a stable binding state. These simulations can confirm the persistence of key hydrogen bonds and hydrophobic interactions identified in docking, providing stronger evidence for a specific binding mode. This mechanistic focus helps to understand, at a molecular level, why this compound might exhibit affinity for a particular biological target.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound derivatives, QSAR studies focus on identifying the key structural, electronic, and physicochemical properties (descriptors) that correlate with their activity against a specific target.

These non-clinical studies use descriptors derived from computational chemistry, such as those from DFT and FMO theory (e.g., HOMO/LUMO energies, dipole moment, electrophilicity), as well as steric and topological indices. The goal is to build a model that can explain how variations in the structure of the thiophene scaffold affect its activity. For example, a QSAR model might reveal that increasing the electrophilicity of the molecule or altering the electrostatic potential around the carboxamide group leads to a predictable change in inhibitory activity against a particular enzyme. These mechanistic insights are valuable for guiding the rational design of new, more potent analogues.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules like this compound. By calculating the effects of molecular vibrations and electronic transitions, these methods can generate theoretical spectra that can be compared with experimental data.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to different functional groups in the molecule. For this compound, this includes the N-H and C=O stretching vibrations of the amide group, and the C-Cl and C-S stretching of the substituted thiophene ring. Comparing the calculated IR spectrum with an experimental one can help to confirm the molecule's structure and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. These calculations provide theoretical chemical shifts that, when compared to experimental NMR data, serve as a powerful tool for structure elucidation and assignment of signals.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. These calculations can identify the specific orbitals involved in the main electronic transitions (e.g., π→π* transitions within the thiophene ring), providing a deeper understanding of the molecule's photophysical properties.

The close agreement often found between computationally predicted spectra and experimental results underscores the accuracy and utility of modern theoretical methods in chemical research.

Mechanistic Biological Investigations of 2 Chlorothiophene 3 Carboxamide and Its Derivatives

In Vitro Studies on Enzyme Inhibition Profiles and Kinetics

Derivatives of 2-chlorothiophene-3-carboxamide have been identified as potent inhibitors of several key enzymes implicated in disease. The nature of the substitutions on the thiophene (B33073) carboxamide core dictates the specific inhibitory activity and potency.

One area of significant findings is the inhibition of enzymes involved in neurodegeneration and metabolic disorders. Certain thiophene carboxamide derivatives have demonstrated notable inhibitory effects against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. For instance, a study on a series of thiophene carboxamide derivatives showed that one compound exhibited up to 60% inhibition of AChE, which was more potent than the reference drug donepezil (B133215) (40% inhibition). nih.gov Another investigation into different thiophene carboxamide derivatives revealed significant inhibition of AChE (up to 67.3%), BChE (up to 78.2%), and α-glucosidase (up to 86.4%). nih.gov The kinetics of AChE inhibition by some tacrine (B349632) analogues containing a thiophene ring were found to be competitive or, in some cases, non-competitive. nih.gov

In the realm of oncology, thiophene-3-carboxamide (B1338676) derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in tumor angiogenesis. nih.gov One such derivative, compound 14d , was found to have an IC₅₀ value of 191.1 nM against VEGFR-2. nih.gov

Furthermore, in the context of agricultural applications, novel thiophene-1,3,4-oxadiazole carboxamides have been synthesized and identified as potent succinate (B1194679) dehydrogenase (SDH) inhibitors. acs.org SDH is a crucial enzyme in the mitochondrial electron transport chain of fungi. Compounds 4g and 4i from this series showed significant SDH inhibitory activity with IC₅₀ values of 1.01 ± 0.21 μM and 4.53 ± 0.19 μM, respectively, which were comparable or superior to the commercial fungicide boscalid (B143098) (IC₅₀ = 3.51 ± 2.02 μM). acs.org

Table 1: In Vitro Enzyme Inhibition by this compound Derivatives

Derivative Class Target Enzyme Key Findings Reference
Tetrahydrobenzo[b]thiophene-3-carboxamides Acetylcholinesterase (AChE) Compound IIId showed 60% inhibition, exceeding the reference (donepezil, 40%). nih.gov
Thiophene carboxamides Acetylcholinesterase (AChE) Compound 2 demonstrated 67.3% inhibition. nih.gov
Thiophene carboxamides Butyrylcholinesterase (BChE) Compound 2 demonstrated 78.2% inhibition. nih.gov
Thiophene carboxamides α-Glucosidase Compound 2 demonstrated 86.4% inhibition. nih.gov
Thiophene-3-carboxamides VEGFR-2 Compound 14d exhibited an IC₅₀ of 191.1 nM. nih.gov
Thiophene-1,3,4-oxadiazole carboxamides Succinate Dehydrogenase (SDH) Compound 4g showed an IC₅₀ of 1.01 ± 0.21 μM. acs.org
Thiophene-1,3,4-oxadiazole carboxamides Succinate Dehydrogenase (SDH) Compound 4i showed an IC₅₀ of 4.53 ± 0.19 μM. acs.org

Receptor Binding Affinity and Ligand-Target Interaction Analysis

Computational studies, including molecular docking and molecular dynamics simulations, have been instrumental in elucidating the binding modes of this compound derivatives with their biological targets. These analyses provide a structural basis for their observed inhibitory activities.

For VEGFR-2 inhibitors, molecular docking and dynamics simulations revealed that a potent thiophene-3-carboxamide derivative, compound 14d , could bind stably to the active site of the receptor. nih.gov This binding is crucial for inhibiting the receptor's kinase activity and subsequent downstream signaling.

In the context of anticancer activity targeting cell division, thiophene carboxamide derivatives designed as biomimetics of Combretastatin A-4 (CA-4) were studied for their interaction with tubulin. nih.govmdpi.com Molecular docking simulations showed that these compounds, specifically 2b and 2e , fit within the colchicine-binding pocket of tubulin. mdpi.com The thiophene ring played a critical role in the interaction profile. Compound 2e formed two hydrogen bonds with residues S-178 and Q-245 of tubulin and engaged in four hydrophobic interactions, demonstrating a strong binding affinity. mdpi.com

Molecular docking of chlorothiophene-based chalcones, which share structural similarities, against the anti-apoptotic proteins MDM2 and Bcl-2 revealed moderate binding interactions. arabjchem.org The calculated binding energies for the most active compounds, C4 and C6 , ranged from -6.2 to -6.6 kcal/mol. arabjchem.org Furthermore, molecular dynamics simulations of compound C4 with Bcl-2 indicated a stable complex over a 500 ns trajectory. arabjchem.org

Docking studies of thiophene carboxamide derivatives with AChE have also been performed, showing numerous interactions with amino acid residues in the enzyme's active site, which supports the experimental inhibition data. nih.gov

Table 2: Ligand-Target Interaction Analysis for this compound Derivatives

Derivative Class Target Method Key Interaction Findings Reference
Thiophene-3-carboxamides VEGFR-2 Molecular Docking & Dynamics Stable binding in the active site. nih.gov
Phenyl-thiophene-carboxamides Tubulin (Colchicine site) Molecular Docking Compound 2e forms H-bonds with S-178 and Q-245 and multiple hydrophobic interactions. mdpi.com
Chlorothiophene-based Chalcones MDM2 & Bcl-2 Molecular Docking Binding energies of -6.2 to -6.6 kcal/mol. arabjchem.org
Thiophene carboxamides Acetylcholinesterase (AChE) Molecular Docking Interactions with active site amino acid residues. nih.gov

Cellular Pathway Modulation and Mechanistic Insights from Cell-Based Assays (Non-Clinical)

The biological effects of this compound derivatives are manifested through their modulation of various cellular signaling pathways, leading to outcomes such as apoptosis, cell cycle arrest, and inhibition of cell proliferation and migration.

A series of novel thiophene-3-carboxamide derivatives targeting VEGFR-2 demonstrated significant anti-angiogenic and anti-proliferative effects in non-clinical cell-based assays. nih.gov The lead compound, 14d , was shown to inhibit colony formation, cell migration, and tube formation in Human Umbilical Vein Endothelial Cells (HUVECs) in a dose-dependent manner. Mechanistically, this compound induced cancer cell death by blocking the cell cycle, increasing the production of reactive oxygen species (ROS), and inducing apoptosis. nih.gov It also dose-dependently reduced the phosphorylation levels of downstream signaling proteins ERK and MEK. nih.gov

Derivatives of anthra[2,3-b]thiophene-2-carboxamide have been shown to be highly potent against various human tumor cell lines. nih.gov Compound 8 from this class induced apoptotic cell death at low micromolar concentrations. nih.gov This was confirmed by the activation of caspases 3 and 9, cleavage of poly(ADP-ribose) polymerase (PARP), an increase in Annexin V staining, DNA fragmentation (subG1 fraction), and a decrease in the mitochondrial membrane potential. nih.gov Confocal microscopy revealed that the compound accumulated in mitochondria shortly after administration, causing significant morphological changes. nih.gov Similarly, another novel thiophene derivative, F8 , was found to induce apoptosis in leukemia cells through the intrinsic pathway, evidenced by caspase 3/7 activation and mitochondrial membrane depolarization. mdpi.comnih.gov

Transition metal complexes of 3-chlorothiophene-2-carboxylic acid have also been assessed for their anticancer activities. mdpi.com A cobalt complex, in particular, showed significant inhibitory effects against leukemia K562 and colon cancer SW480 cells, with inhibition rates of 62.05 ± 1.15% and 66.83 ± 1.05%, respectively, at a tested concentration. mdpi.com

Table 3: Cellular Effects of this compound Derivatives in Non-Clinical Assays

Derivative Class Cell Line(s) Cellular Effect Underlying Mechanism Reference
Thiophene-3-carboxamides HCT116, MCF7, PC3, A549, HUVECs Inhibition of proliferation, migration, tube formation; Apoptosis Cell cycle arrest, ↑ ROS, ↓ p-ERK/p-MEK levels. nih.gov
Anthra[2,3-b]thiophene-2-carboxamides K562 (Leukemia) Apoptosis, Mitochondrial disruption Activation of caspases 3 & 9, PARP cleavage, ↓ mitochondrial potential. nih.gov
Thiophene carboxylate F8 CCRF-CEM (Leukemia) Apoptosis Caspase 3/7 activation, mitochondrial membrane depolarization. mdpi.comnih.gov
Cobalt complex of 3-chlorothiophene-2-carboxylic acid K562, SW480 Inhibition of proliferation Not fully elucidated, but demonstrates significant cytotoxic activity. mdpi.com

Antimicrobial Activity Mechanisms (Non-Clinical)

Thiophene carboxamide derivatives have demonstrated activity against various microbial pathogens. The proposed mechanisms often involve specific interactions that disrupt essential cellular processes or structural integrity.

A study of two biologically active thiophene-3-carboxamide derivatives reported both antibacterial and antifungal activities. nih.gov Structural analysis revealed the presence of an intramolecular N-H···N hydrogen bond, which forms a pseudo-six-membered ring. This feature is believed to lock the molecular conformation, potentially enhancing its interaction with microbial targets. nih.gov

The general antimicrobial mechanisms of related phenolic compounds, which share some structural motifs, involve the disruption of the microbial cell membrane, inhibition of intracellular enzymes, and complexation with metal ions, which can amplify their activity. ontosight.ai These general principles may also apply to the antimicrobial action of thiophene carboxamides.

Table 4: Antimicrobial Activity of this compound Derivatives

Derivative Class Target Microbe(s) Observed Effect Proposed Mechanism Reference
Thiophene-3-carboxamides Bacteria and Fungi Antimicrobial activity Intramolecular H-bond locks conformation, enhancing target interaction. nih.gov
3-Amino thiophene-2-carboxamides S. aureus, B. subtilis, E. coli, P. aeruginosa Significant antibacterial activity (up to 86.9% activity index). Specific electronic properties and potential for hydrogen bonding. nih.gov

Agricultural and Crop Protection Activity Mechanisms (Non-Clinical)

In the agricultural sector, derivatives of this compound have been developed as potent fungicides, primarily by targeting essential fungal enzymes.

The most well-defined mechanism of action in this area is the inhibition of succinate dehydrogenase (SDH). acs.org SDH is a vital enzyme in fungal respiration (Complex II of the electron transport chain), and its inhibition leads to the disruption of energy production and ultimately cell death. A series of novel thiophene/furan-1,3,4-oxadiazole carboxamides were designed as SDH inhibitors. acs.org In vivo assays demonstrated that compounds 4g and 4i were effective in suppressing Sclerotinia rot on rape plants at a concentration of 200 mg/L. acs.org Microscopic examination of the fungus Sclerotinia sclerotiorum treated with compound 4i revealed abnormal mycelia and damaged cell structures, confirming the potent fungicidal effect. acs.org

Carboxin, an early carboxamide fungicide, and its analogs are known inhibitors of mammalian and fungal SDH, highlighting the long-standing importance of this target for carboxamide-based agrochemicals. nih.gov The use of SDH inhibitors is a well-established strategy for controlling pathogenic fungi on various crops. google.com

Table 5: Agricultural Activity of this compound Derivatives

Derivative Class Target Pest/Pathogen Activity Mechanism of Action Reference
Thiophene-1,3,4-oxadiazole carboxamides Sclerotinia sclerotiorum (fungus) Potent antifungal activity in vitro and in vivo. Inhibition of succinate dehydrogenase (SDH). acs.org

Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on the specific applications of This compound according to the requested outline.

Extensive searches for this specific compound (CAS No. 189330-14-1) did not yield sufficient detailed research findings regarding its direct application in the specified fields. The available literature predominantly focuses on related but structurally distinct compounds, such as other isomers of chlorothiophene carboxamide or different thiophene derivatives.

Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this compound is not feasible at this time due to the lack of specific data in the public domain. Information on related compounds cannot be used as it would violate the explicit instructions to focus solely on the requested chemical.

Future Directions and Emerging Research Avenues for 2 Chlorothiophene 3 Carboxamide

Development of Novel and Highly Efficient Synthetic Protocols

Future research will likely prioritize the development of more efficient, cost-effective, and environmentally benign methods for synthesizing 2-chlorothiophene-3-carboxamide and its derivatives. Current multistep synthetic routes can be resource-intensive and may generate significant waste. Emerging research is expected to focus on:

Multicomponent Reactions (MCRs): Inspired by established protocols for other thiophenes, such as the Gewald reaction for 2-aminothiophenes, future work will likely aim to develop one-pot or tandem reactions that combine simple precursors to construct the this compound core in a single step. nih.govtubitak.gov.tr MCRs offer substantial benefits by increasing atom economy, reducing the number of purification steps, and minimizing solvent usage and waste generation. nih.gov

Novel Catalytic Systems: The exploration of advanced catalysts is a promising frontier. This includes using heterogeneous catalysts that can be easily recovered and recycled, as well as biocatalysts (enzymes) that operate under mild conditions with high selectivity. jddhs.com Such approaches align with the principles of green chemistry and can lead to more sustainable manufacturing processes.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. Adapting the synthesis of this compound to flow chemistry setups represents a significant step towards efficient industrial production.

Synthetic StrategyKey AdvantagesPotential for this compound
Multicomponent ReactionsAtom economy, reduced steps, less waste. nih.govDevelopment of one-pot syntheses from simple starting materials.
Advanced CatalysisRecyclability, mild conditions, high selectivity. jddhs.comUse of heterogeneous or enzymatic catalysts for greener synthesis.
Flow ChemistryEnhanced control, safety, and scalability.Adaptation for efficient and consistent large-scale production.

Rational Design and Synthesis of Advanced Derivatives with Tuned Reactivity

The this compound scaffold is a versatile template for creating a diverse library of new molecules with tailored properties. Rational design, guided by computational modeling and established structure-activity relationships (SAR), will be central to this effort. nih.gov Future research will focus on synthesizing advanced derivatives by modifying specific positions on the molecule. nih.gov

Key areas for derivatization include:

Amide (N-H) Substitution: Introducing a wide range of substituents on the amide nitrogen can significantly alter the molecule's polarity, hydrogen bonding capability, and steric profile, thereby influencing its interaction with biological targets.

Thiophene (B33073) Ring Functionalization: Adding various functional groups to the available positions on the thiophene ring can modulate the electronic properties and reactivity of the entire molecule.

Bioisosteric Replacement: Replacing the chlorine atom or the carboxamide group with other chemical moieties that have similar physical or chemical properties (bioisosteres) can lead to derivatives with improved efficacy, selectivity, or metabolic stability.

This systematic approach will enable the creation of derivatives with fine-tuned reactivity for specific applications, from highly potent and selective drug candidates to specialized materials. mdpi.com

Deeper Mechanistic Elucidation of Biological and Catalytic Functions

While thiophene carboxamides are known to possess a wide spectrum of biological activities, including anticancer and antimicrobial effects, the precise mechanisms of action are often not fully understood. mdpi.commdpi.comresearchgate.net Future research must move beyond preliminary screening to a deeper mechanistic understanding. This involves:

In-depth Biological Studies: Utilizing advanced molecular and cellular biology techniques to identify specific protein targets, signaling pathways, and cellular responses affected by this compound derivatives. This includes assays to study effects on apoptosis, mitochondrial function, and reactive oxygen species production. mdpi.com

Computational and Biophysical Analysis: Employing molecular docking, molecular dynamics simulations, and biophysical methods (e.g., X-ray crystallography) to visualize and understand the binding interactions between the compounds and their biological targets at an atomic level. researchgate.net

Exploration of Catalytic Potential: Investigating the ability of this compound to act as a ligand for transition metals. The resulting metal complexes could exhibit novel catalytic properties or enhanced biological activity, a research area that has shown promise for related heterocyclic carboxylate ligands. mdpi.comnih.govnih.gov

Research AreaObjectiveMethods
Biological MechanismsIdentify specific cellular targets and pathways.Cell-based assays, proteomics, transcriptomics.
Computational AnalysisUnderstand molecular-level interactions.Molecular docking, MD simulations, DFT calculations. nih.govresearchgate.net
Catalytic FunctionsDevelop novel catalysts or metallodrugs.Synthesis and characterization of metal complexes. mdpi.comresearchgate.net

Exploration of Unconventional Applications and Green Chemical Processes

While the primary focus for thiophene carboxamides has been in pharmaceuticals, future research should explore their potential in other domains. The unique electronic properties of the thiophene ring suggest possible applications in materials science, such as in the development of organic semiconductors or optoelectronic materials. researchgate.net

A critical aspect of this exploration is the concurrent implementation of green chemistry principles. nih.gov Future synthetic work on this compound and its derivatives should emphasize:

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with safer alternatives like water, ethanol, or ionic liquids. semnan.ac.ir

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. jddhs.com

Waste Minimization: Designing synthetic pathways that maximize atom economy and minimize the formation of byproducts, adhering to the core tenets of sustainable chemistry. nih.gov

By integrating green chemistry from the outset, the development of this compound for any application can proceed in an environmentally responsible manner.

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and development of new molecules. wpi.edu For this compound, these computational tools can be leveraged in several ways:

Predictive Modeling: ML models can be trained on existing data from thiophene derivatives to predict the physicochemical properties, biological activities, and toxicity of newly designed, hypothetical analogues of this compound. researchgate.netsemanticscholar.org This allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources.

Quantitative Structure-Property Relationship (QSPR): Developing robust QSPR models can provide deep insights into how specific structural features of the molecule influence its properties, guiding more effective rational design. nih.gov

Retrosynthesis Planning: AI-powered tools can analyze the structure of a complex derivative and propose the most efficient and viable synthetic pathways, which is invaluable for planning the synthesis of novel compounds.

The integration of AI and ML will shift the research paradigm from trial-and-error experimentation to a more predictive and design-oriented approach, dramatically increasing the efficiency of research and development efforts. nih.gov

Q & A

Q. What safety protocols are critical when handling chlorinated thiophene intermediates?

  • Methodological Answer :
  • Use cold storage (4°C) for acyl chlorides (e.g., 3-chlorothiophene-2-carbonyl chloride) to prevent decomposition .
  • Employ fume hoods and PPE (gloves, goggles) due to potential irritancy and toxicity .
  • Follow waste disposal guidelines for halogenated organics to avoid environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.